molecular formula C8H4I2S2 B1607277 5,5'-Diiodo-2,2'-bithiophene CAS No. 3339-80-8

5,5'-Diiodo-2,2'-bithiophene

Cat. No. B1607277
CAS RN: 3339-80-8
M. Wt: 418.1 g/mol
InChI Key: QUQPGKLCKMUWCP-UHFFFAOYSA-N
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Description

5,5’-Diiodo-2,2’-bithiophene is a chemical compound with the molecular formula C8H4I2S2 . It has a molecular weight of 418.05600 . This compound is used in laboratory chemicals and in the manufacture of substances .


Synthesis Analysis

The synthesis of 5,5’-Diiodo-2,2’-bithiophene involves copolymerization of 5,5’-diiodo-2,2’-bithiophene and a new diethynyl compound . Another synthesis method involves using Kumada and Sonogashira coupling reactions .


Molecular Structure Analysis

The molecular structure of 5,5’-Diiodo-2,2’-bithiophene consists of two thiophene rings connected by a carbon-carbon bond, with iodine atoms attached to the 5-positions of both rings . The InChI key for this compound is WHBZBBBXAUNGGV-UHFFFAOYSA-N .


Chemical Reactions Analysis

5,5’-Diiodo-2,2’-bithiophene can be used in the production of oligothiophenes, which are important organic electronic materials . These can be produced using synthetic intermediates and Suzuki coupling .


Physical And Chemical Properties Analysis

5,5’-Diiodo-2,2’-bithiophene is a solid with a melting point of 165-170°C . Its predicted density is 2.350±0.06 g/cm3 and its predicted boiling point is 395.4±42.0°C .

Scientific Research Applications

Organic Electronics

5,5’-Diiodo-2,2’-bithiophene: is a significant compound in the field of organic electronics . Its properties make it suitable for use in various electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s ability to facilitate charge transfer and its stability under operational conditions are key factors in its application.

Renewable Energy

In the context of renewable energy, 5,5’-Diiodo-2,2’-bithiophene plays a role in the development of organic photovoltaic cells (OPVs) . Its high thermal stability and photovoltaic properties contribute to the efficiency of solar cells, making it a valuable material for capturing solar energy.

Lighting Technology

The use of 5,5’-Diiodo-2,2’-bithiophene in lighting technology, particularly in OLEDs, is based on its excellent electroluminescent properties . It can be used to create thin, flexible, and efficient lighting panels that are used in displays and lighting fixtures.

Power Generation

In power generation, 5,5’-Diiodo-2,2’-bithiophene is utilized in the design of components for organic electronics that can be integrated into power systems . Its role in enhancing the performance of organic semiconductors is crucial for developing low-cost and flexible energy solutions.

Circuitry

The compound’s application in circuitry is linked to its semiconductor properties, which are essential for creating compact and efficient circuits in electronic devices . Its stability and conductive nature allow for the miniaturization of components without compromising performance.

Organic Transistors

5,5’-Diiodo-2,2’-bithiophene: is also used in the production of organic transistors . These transistors are key elements in flexible electronics, offering advantages such as lightweight, bendability, and lower production costs compared to traditional silicon-based transistors.

Safety and Hazards

5,5’-Diiodo-2,2’-bithiophene is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

5,5’-Diiodo-2,2’-bithiophene is primarily used in the synthesis of optically active π-conjugated polymers . These polymers are the primary targets of the compound. They play a crucial role in organic electronics, which have shown great promise for applications in lighting, power, and circuitry .

Mode of Action

The compound interacts with its targets through a process known as copolymerization . This is a chemical reaction that forms a polymer from multiple monomers, in this case, 5,5’-Diiodo-2,2’-bithiophene and a diethynyl compound . The resulting changes include the formation of a new π-conjugated polymer with glucose-linked biphenyl units in the main chain .

Biochemical Pathways

The biochemical pathways affected by 5,5’-Diiodo-2,2’-bithiophene involve the synthesis of oligothiophenes, which are important organic electronic materials . The downstream effects of these pathways contribute to the development of organic semiconductors from highly ordered oligo and polythiophenes .

Result of Action

The molecular and cellular effects of 5,5’-Diiodo-2,2’-bithiophene’s action result in the formation of a new π-conjugated polymer . This polymer exhibits efficient circularly polarized luminescence with a green color, whose dissymmetry factor reached 1.9 × 10 −2 when the backbone was folded into the helical conformation in the film state .

Action Environment

The action of 5,5’-Diiodo-2,2’-bithiophene can be influenced by environmental factors. For instance, the absorption and circular dichroism spectra of the resulting polymer were found to change depending on the solvents due to the conformational alteration within a single polymer chain . This suggests that the compound’s action, efficacy, and stability can be affected by the exterior environment.

properties

IUPAC Name

2-iodo-5-(5-iodothiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4I2S2/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQPGKLCKMUWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)C2=CC=C(S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4I2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349011
Record name 5,5'-diiodo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Diiodo-2,2'-bithiophene

CAS RN

3339-80-8
Record name 5,5'-diiodo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5',5'-DIIODO-2,2'-BITHIOPHENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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